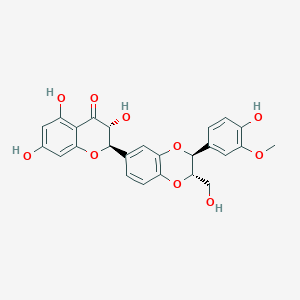

Silybin B

Übersicht

Beschreibung

Es ist eines der am meisten erforschten Flavonolignane und quantitativ die am häufigsten vorkommende Komponente von Silymarin, einem standardisierten Extrakt aus Mariendistel-Samen . Silybin B ist bekannt für seine gesundheitlichen Vorteile und wird seit Jahrhunderten in der traditionellen Medizin eingesetzt .

Wissenschaftliche Forschungsanwendungen

Silybin B has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Silybin B, a component of the milk thistle plant, has been found to interact with several targets in the body. It has been shown to modulate multiple signaling pathways involved in cancer development and progression . Specifically, it can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways . Additionally, it has been found to bind the F-box protein Skp2 , and intervene directly in the HCV lifecycle .

Mode of Action

This compound exerts its effects through a variety of mechanisms. It has been found to exhibit antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . By inhibiting the activation of oncogenic pathways, it suppresses cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis . It also inhibits AP-1-dependent MMP-9 gene expression, thereby suppressing cancer cell invasion .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways . These pathways can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .

Pharmacokinetics

This compound is quickly metabolized to its conjugates, primarily forming glucuronides . After oral administration, this compound has a half-life of approximately 5 hours . The maximum plasma concentration of this compound is achieved within 0.2 hours of administration . The bioavailability of this compound can be improved when it is administered as a silybin–phosphatidylcholine complex .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to possess strong anti-cancer activity against several types of human cancers . It also exhibits hepatoprotective properties, offering protection to liver cells against toxins . Furthermore, it has been found to have therapeutic efficacy against non-small cell lung cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility and stability can be affected by the pH of the environment . Moreover, its bioavailability can be enhanced when it is administered in certain formulations, such as silybin–phosphatidylcholine complex in oily-medium soft-gel capsules .

Biochemische Analyse

Biochemical Properties

Silybin B interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor family (PPARs) pathways, which can affect NAD±dependent protein lysine deacetylase Sirtuin (SIRT) family members either directly or indirectly .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis . This compound also exerts antioxidant, anti-inflammatory, and anti-fibrotic effects, making it a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to reduce insulin resistance, lower reactive oxygen species (ROS) levels, and affect glycolysis, gluconeogenesis, and glycogenolysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to improve diabetic conditions, reduce blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin (HbA1C) and antioxidative marker levels in various cellular and animal models of diabetes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It influences signaling pathways associated with carbohydrate and lipid metabolism. It inhibits gluconeogenesis and glycogenolysis in vivo and in vitro, resulting in reduced fasting blood sugar and HbA1C levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The major efflux transporters of this compound are multidrug resistance-associated protein (MRP2) and breast cancer resistance protein (BCRP) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Silybin B kann durch verschiedene chemische und enzymatische Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion von Mariendistel-Samen mit polaren organischen Lösungsmitteln wie Aceton, Ethanol, Methanol oder Ethylacetat . Das entfettete Material wird dann weiterverarbeitet, um Silymarin zu erhalten, das this compound als Hauptbestandteil enthält .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Mariendistel-Samen mit n-Hexan zur Entfernung von Lipiden, gefolgt von der Extraktion mit Methanol zur Gewinnung von Silymarin . Der Silymarinextrakt wird dann gereinigt, um this compound zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

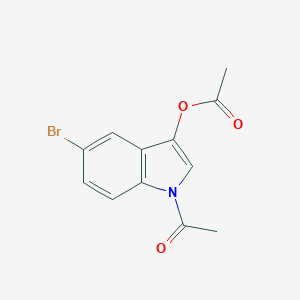

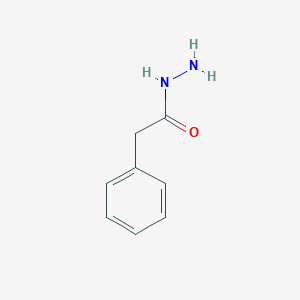

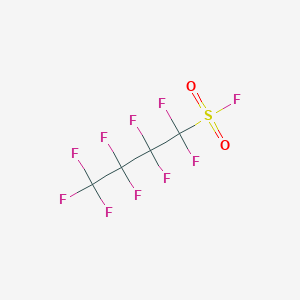

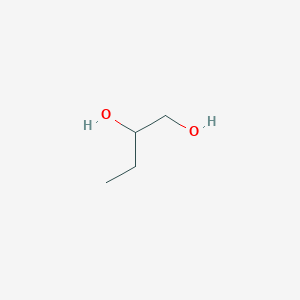

Silybin B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Biologie: Es wird auf seine antioxidativen, entzündungshemmenden und leberschützenden Eigenschaften untersucht.

Industrie: Es wird bei der Formulierung von Nahrungsergänzungsmitteln und pflanzlichen Arzneimitteln eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere Mechanismen:

Antioxidative Aktivität: Es wirkt als Radikalfänger und moduliert Enzyme, die mit Zellschäden assoziiert sind.

Stabilisierung der Zellmembran: This compound stabilisiert Zellmembranen und reguliert die Permeabilität, wodurch verhindert wird, dass hepatotoxische Stoffe in Hepatozyten gelangen.

Ribosomale RNA-Synthese: Es fördert die ribosomale RNA-Synthese und stimuliert die Leberregeneration.

Hemmung der Transformation von Sternzellen: This compound hemmt die Transformation von Sternzellen in Myofibroblasten und verhindert so eine Zirrhose.

Vergleich Mit ähnlichen Verbindungen

Silybin B wird oft mit anderen Flavonolignanen verglichen, die in Silymarin gefunden werden, wie zum Beispiel:

Silybin A: Ein weiteres Diastereomer von Silybin, das oft in äquimolaren Konzentrationen mit this compound vorkommt.

Isosilybin A und B: Ähnliche Verbindungen mit geringfügigen strukturellen Unterschieden, die ebenfalls in Silymarin vorkommen.

Silychristin und Silydianin: Andere Flavonolignane in Silymarin mit unterschiedlichen Bioaktivitäten.

This compound ist aufgrund seiner hohen Häufigkeit und seiner signifikanten Bioaktivität einzigartig, was es zu einem Schlüsselbestandteil von Silymarin und einem Schwerpunkt umfangreicher Forschung macht .

Eigenschaften

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

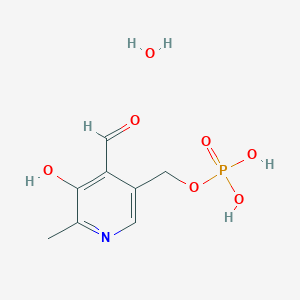

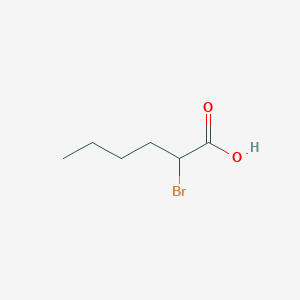

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)